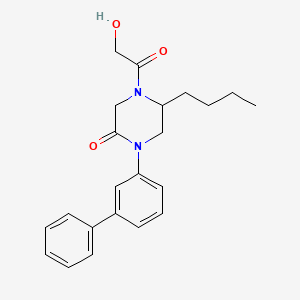

1-(3-biphenylyl)-5-butyl-4-glycoloyl-2-piperazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(3-biphenylyl)-5-butyl-4-glycoloyl-2-piperazinone and related compounds involves complex organic reactions, including condensation, cyclization, and amination processes. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, indicating the type of synthetic routes that might be involved in producing structurally similar compounds (Sanjeevarayappa et al., 2015). The synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate through a simple low-cost amination process further exemplifies the synthetic strategies employed (Liu Ya-hu, 2010).

Molecular Structure Analysis

The molecular structure of compounds within the same class as this compound often features complex arrangements, as evidenced by X-ray diffraction studies. The detailed structural characterization of such compounds is crucial for understanding their chemical behavior and interactions. For instance, the crystal structure analysis of a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, reveals intricate molecular arrangements and intermolecular interactions, highlighting the importance of structural analysis in the study of such compounds (Zhang et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of this compound and related molecules encompasses a range of reactions, including acylation, amidation, and cyclization. These reactions are pivotal for modifying the compound's chemical structure to enhance its properties or for the synthesis of derivatives with specific functionalities. The synthesis of 1-alkyl(aralkyl)-4-acyl-2-piperazinones via selective acylation and cyclization reactions illustrates the type of chemical modifications that can be applied to this class of compounds (Tsizin et al., 1986).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and crystallinity, are crucial for its application in various scientific fields. The crystallization and polymorphism studies of related compounds provide insights into the factors affecting their physical properties and stability. For example, the study of polymorphic crystalline forms of a piperazinedione derivative demonstrates the impact of crystallization conditions on the physical properties of these compounds (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, define the scope of application for this compound. Studies on related compounds, such as the synthesis and reactivity of piperazinones with organoboronic acids, shed light on the chemical behavior and potential reactions that these compounds can undergo (Petasis & Patel, 2000).

Propiedades

IUPAC Name |

5-butyl-4-(2-hydroxyacetyl)-1-(3-phenylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-2-3-11-20-14-23(21(26)15-24(20)22(27)16-25)19-12-7-10-18(13-19)17-8-5-4-6-9-17/h4-10,12-13,20,25H,2-3,11,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVCSZIUSQRFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(C(=O)CN1C(=O)CO)C2=CC=CC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-oxo-2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]ethyl}imidazolidine-2,4-dione](/img/structure/B5610873.png)

![4-[3-(difluoromethoxy)benzyl]-1-(4-methoxyphenyl)-2-piperazinone](/img/structure/B5610903.png)

![methyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole-3-carboxylate](/img/structure/B5610911.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5610912.png)

![2-benzyl-4-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-1,3-thiazole](/img/structure/B5610924.png)

![N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5610934.png)

![(1S*,5R*)-3-(3-furylmethyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610937.png)

![methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5610958.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5610961.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5610966.png)